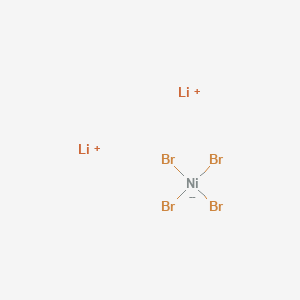

Dilithium;tetrabromonickel(2-)

説明

Dilithium;tetrabromonickel(2-) is a chemical compound with the formula Li₂NiBr₄. It is commonly used as a catalyst in various chemical reactions and is known for its role in the regioselective preparation of magnetic resonance contrast agents. This compound is typically available as a 0.5 M solution in tetrahydrofuran (THF) and has a molecular weight of 392.19 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

Dilithium;tetrabromonickel(2-) can be synthesized by reacting lithium bromide (LiBr) with nickel(II) bromide (NiBr₂) in an appropriate solvent such as tetrahydrofuran (THF). The reaction typically involves mixing equimolar amounts of the reactants under an inert atmosphere to prevent oxidation. The resulting solution is then filtered to remove any insoluble impurities .

Industrial Production Methods

In an industrial setting, the production of dilithium tetrabromonickelate(II) solution follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors equipped with stirring mechanisms to ensure thorough mixing. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The final product is then subjected to quality control tests to ensure it meets the required specifications .

化学反応の分析

Types of Reactions

Dilithium;tetrabromonickel(2-) undergoes various types of chemical reactions, including:

Oxidation-Reduction Reactions: It can participate in redox reactions where it acts as a catalyst.

Substitution Reactions: It can facilitate the substitution of bromide ions with other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with dilithium tetrabromonickelate(II) solution include unsaturated epoxides and ATP mimics. The reactions are typically carried out under inert conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving dilithium tetrabromonickelate(II) solution depend on the specific reactants and conditions used. For example, it can aid in the regioselective synthesis of (-)-gallocatechin and other complex organic molecules .

科学的研究の応用

Applications in Scientific Research

Dilithium tetrabromonickel(2-) has a wide array of applications across different scientific domains:

Catalysis

The compound serves as a catalyst in various chemical reactions, particularly in:

- Regioselective Synthesis : It facilitates the regioselective preparation of magnetic resonance contrast agents, which are crucial for medical imaging techniques such as MRI.

- Oxidation-Reduction Reactions : Acts as a catalyst for redox reactions, enhancing the efficiency and selectivity of these processes.

- Substitution Reactions : It promotes the substitution of bromide ions with other nucleophiles, allowing for the synthesis of diverse organic compounds.

Organic Chemistry

In organic chemistry, dilithium tetrabromonickel(2-) is utilized for:

- Synthesis of Complex Molecules : It aids in the synthesis of biologically active molecules, such as (-)-gallocatechin, which has implications in pharmacology and nutrition.

- Preparation of ATP Mimics : The compound is involved in creating ATP analogs that can be used in biochemical studies.

Medical Imaging

Due to its role in synthesizing magnetic resonance contrast agents, dilithium tetrabromonickel(2-) is significant in:

- Medical Diagnostics : Enhancing imaging techniques to improve the visualization of internal structures within the body.

Industrial Applications

The compound's catalytic properties extend to industrial applications where it is used to:

- Produce Complex Organic Molecules : These molecules are essential for various industrial processes, including pharmaceuticals and materials science.

Case Study 1: Synthesis of Magnetic Resonance Contrast Agents

In a study focusing on the synthesis of MRI contrast agents, dilithium tetrabromonickel(2-) was employed as a catalyst to enhance regioselectivity. The results demonstrated improved yields and selectivity compared to traditional methods, showcasing its effectiveness in medical applications.

Case Study 2: Biologically Active Molecules

Research involving the synthesis of (-)-gallocatechin revealed that using dilithium tetrabromonickel(2-) significantly increased reaction rates and product purity. This study highlighted its potential role in developing pharmaceutical compounds with therapeutic benefits.

作用機序

The mechanism by which dilithium tetrabromonickelate(II) solution exerts its effects involves its role as a catalyst. It facilitates the formation of reactive intermediates that can undergo further chemical transformations. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in the synthesis of magnetic resonance contrast agents, it helps in the regioselective formation of the desired product .

類似化合物との比較

Similar Compounds

Dilithium tetrachlorocuprate(II) solution: Similar in structure but contains copper instead of nickel.

Manganese(II) chloride bis(lithium chloride) complex solution: Contains manganese and is used in different catalytic applications.

Copper(I) cyanide di(lithium chloride) complex solution: Contains copper and cyanide ions and is used in different types of reactions.

Uniqueness

Dilithium;tetrabromonickel(2-) is unique due to its specific catalytic properties and its ability to facilitate regioselective synthesis of complex organic molecules. Its use in the preparation of magnetic resonance contrast agents also sets it apart from other similar compounds .

生物活性

Dilithium tetrabromonickel(2-) is an inorganic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions at the cellular level, potential therapeutic applications, and associated risks.

Dilithium tetrabromonickel(2-) is composed of lithium ions and tetrabromonickel(II) complexes. Its chemical structure can be represented as . The presence of bromine and nickel contributes to its reactivity and potential biological effects.

The biological activity of dilithium tetrabromonickel(2-) is primarily attributed to the nickel ion's ability to interact with various biological molecules. Nickel compounds are known to influence cellular processes through:

- Enzyme Inhibition : Nickel can inhibit certain enzymes, altering metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : Nickel compounds can induce oxidative stress by generating ROS, affecting cell viability and function.

- Signal Transduction : Nickel ions may modulate signaling pathways, influencing cell proliferation and apoptosis.

Case Studies

-

Cytotoxicity in Cancer Cells :

A study investigated the cytotoxic effects of dilithium tetrabromonickel(2-) on various cancer cell lines. Results indicated that the compound exhibited selective toxicity towards certain cancer cells while sparing normal cells. The mechanism was linked to increased oxidative stress and apoptosis induction in cancer cells. -

Antimicrobial Activity :

Research has shown that dilithium tetrabromonickel(2-) possesses antimicrobial properties against several bacterial strains. The compound disrupted bacterial cell membranes, leading to cell lysis and death. This effect was particularly pronounced against Gram-negative bacteria. -

Neurotoxicity Assessment :

An assessment of neurotoxic effects revealed that dilithium tetrabromonickel(2-) could impair neuronal function in vitro. The study highlighted alterations in neurotransmitter release and increased neuronal apoptosis, suggesting potential risks for neurological health.

Data Tables

| Biological Activity | Observed Effect | Mechanism |

|---|---|---|

| Cytotoxicity | Induces apoptosis | ROS generation |

| Antimicrobial | Cell lysis | Disruption of cell membrane integrity |

| Neurotoxicity | Impaired function | Altered neurotransmitter release |

Research Findings

Recent studies indicate that while dilithium tetrabromonickel(2-) shows promise in therapeutic applications, particularly in oncology and microbiology, its potential toxicity must be carefully evaluated. The compound's ability to generate ROS poses a dual risk: it can be beneficial in targeting cancer cells but harmful in non-target cells, including neurons.

特性

IUPAC Name |

dilithium;tetrabromonickel(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4BrH.2Li.Ni/h4*1H;;;/q;;;;2*+1;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJDNPHXGKKFIA-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Ni-2](Br)(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br4Li2Ni | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453236 | |

| Record name | AGN-PC-0NF0DX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13826-95-4 | |

| Record name | AGN-PC-0NF0DX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | di-Lithium tetrabromonickelate(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of Lithium Tetrabromonickelate(II) in the hydrobromination of epoxides?

A1: Lithium Tetrabromonickelate(II) acts as a catalyst in the reaction. While the exact mechanism is not detailed in the provided abstract [], it's likely that the Nickel(II) center facilitates the opening of the epoxide ring and subsequent addition of the bromide ion. This catalytic activity allows for the efficient conversion of epoxides to bromohydrins under specific conditions.

Q2: Are there any insights into the selectivity of Lithium Tetrabromonickelate(II) in this specific reaction?

A2: The abstract doesn't elaborate on the selectivity of Lithium Tetrabromonickelate(II) in this reaction []. Further investigation into the full text of the paper would be necessary to determine if the catalyst exhibits regioselectivity (preference for bromide addition to a specific carbon of the epoxide ring) or stereoselectivity (preference for a specific stereoisomer formation).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。